molecular formula C12H17NO B5337733 N-(1-(o-Tolyl)ethyl)propionamide

N-(1-(o-Tolyl)ethyl)propionamide

Cat. No.: B5337733
M. Wt: 191.27 g/mol
InChI Key: IWWHRKUPPALPOR-UHFFFAOYSA-N
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Description

N-(1-(o-Tolyl)ethyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a propionamide group attached to a tolyl group via an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(o-Tolyl)ethyl)propionamide typically involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the production process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-(1-(o-Tolyl)ethyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-(o-Tolyl)ethyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(o-Tolyl)ethyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • N-Ethyl-N-(m-tolyl)propionamide
  • N-Phenylpropionamide
  • N-(1-Phenylethyl)propionamide

Comparison: N-(1-(o-Tolyl)ethyl)propionamide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[1-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-12(14)13-10(3)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWHRKUPPALPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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